1-Icosa-5,8,11,14-tetraenylpyrrole-2,5-dione
Description
N-Arachidonyl Maleimide (NAM) is a synthetic compound characterized by a maleimide group conjugated to an arachidonyl chain. It functions as a potent and irreversible inhibitor of monoacylglycerol lipase (MAGL), the enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . By inhibiting MAGL, NAM elevates endogenous 2-AG levels, thereby enhancing cannabinoid receptor-mediated effects. Preclinical studies demonstrate that NAM potentiates 2-AG-induced hypothermia, antinociception, and locomotor suppression in mice, effects partially mediated by CB1 receptors but also implicating non-CB1/CB2 receptors .
Properties
CAS No. |
876305-42-9 |
|---|---|
Molecular Formula |
C24H35NO2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-icosa-5,8,11,14-tetraenylpyrrole-2,5-dione |
InChI |
InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(26)20-21-24(25)27/h6-7,9-10,12-13,15-16,20-21H,2-5,8,11,14,17-19,22H2,1H3 |
InChI Key |
GZNZRHSGGQUYAP-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCN1C(=O)C=CC1=O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O |
Appearance |
Assay:>98%A solution in ethanol |
Pictograms |
Irritant |
Synonyms |
eicosa-5Z,8Z,11Z,14Z-tetraenyl-1-pyrrole-2,5-dione |
Origin of Product |
United States |
Preparation Methods
Method A: Amine and Maleic Anhydride Condensation
The most widely reported synthesis route for N-substituted maleimides, including N-arachidonyl maleimide, involves a two-step condensation-cyclization process.
Step 1: Formation of Maleamic Acid Intermediate
Arachidonyl amine (5Z,8Z,11Z,14Z-eicosatetraen-1-amine) is reacted with maleic anhydride in anhydrous diethyl ether. The reaction proceeds via nucleophilic attack of the amine on the anhydride, yielding N-arachidonyl maleamic acid.
$$
\text{Arachidonyl amine} + \text{Maleic anhydride} \rightarrow \text{N-Arachidonyl maleamic acid}
$$
Step 2: Cyclization to Maleimide
The maleamic acid intermediate is treated with acetic anhydride and sodium acetate under reflux. Acid catalysis promotes intramolecular cyclization, eliminating water and forming the maleimide ring.
$$
\text{N-Arachidonyl maleamic acid} \xrightarrow{\text{Acetic anhydride, NaOAc}} \text{N-Arachidonyl maleimide}
$$
Key Parameters
Method B: Mitsunobu Reaction with Primary Alcohols
An alternative route employs the Mitsunobu reaction to couple arachidonyl alcohol with maleimide. This method is advantageous when the alcohol derivative is more readily available than the amine.
Reaction Scheme
Arachidonyl alcohol, maleimide, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) are combined in anhydrous tetrahydrofuran (THF). The reaction proceeds via an oxidative coupling mechanism, yielding N-arachidonyl maleimide.
$$
\text{Arachidonyl alcohol} + \text{Maleimide} \xrightarrow{\text{PPh₃, DEAD}} \text{N-Arachidonyl maleimide}
$$
Key Parameters
- Solvent: Anhydrous THF.
- Temperature: Room temperature.
- Yield: ~50–65% for similar N-alkyl maleimides.
Reaction Optimization and Conditions
Solvent and Initiator Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilicity in Method A, while ethereal solvents minimize side reactions. For Method B, THF’s moderate polarity balances solubility and reactivity.
Table 1: Comparative Analysis of Synthesis Methods
| Parameter | Method A (Amine Route) | Method B (Mitsunobu Route) |
|---|---|---|
| Starting Material | Arachidonyl amine | Arachidonyl alcohol |
| Reaction Time | 6–8 hours | 12–24 hours |
| Typical Yield | 60–75% | 50–65% |
| Byproducts | Minimal | Triphenylphosphine oxide |
| Scalability | High | Moderate |
Purity and Side Reactions
N-Arachidonyl maleimide is prone to hydrolysis under acidic or basic conditions due to the maleimide ring’s electrophilicity. Strict anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) are critical. Thiol-containing impurities (e.g., from solvents) must be avoided, as maleimides rapidly react with thiols via Michael addition. Pre-treatment with N-ethyl maleimide (NEM) can quench residual thiols.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >95% purity.
Spectroscopic Confirmation
- ¹H NMR (CDCl₃): δ 6.70 (s, 2H, maleimide protons), 5.30–5.40 (m, 8H, arachidonyl double bonds), 2.80 (t, 2H, J = 6.5 Hz, CH₂ adjacent to maleimide).
- IR : 1705 cm⁻¹ (C=O stretch), 690 cm⁻¹ (C=C maleimide).
Challenges and Considerations
Stability of Arachidonyl Moieties
The polyunsaturated arachidonyl chain is susceptible to oxidation. Synthesis must be conducted under oxygen-free conditions, with antioxidants like butylated hydroxytoluene (BHT) added to storage solutions.
Chemical Reactions Analysis
Types of Reactions: N-Arachidonyl Maleimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert it into saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated derivatives.
Substitution: Various substituted maleimides depending on the nucleophile used.
Scientific Research Applications
Endocannabinoid System Studies
NAM has been extensively used in research to elucidate the physiological roles of endocannabinoids. Its ability to unmask 2-AG activity has been demonstrated in various experimental models:
- In Vivo Studies : In mouse models, NAM has shown to produce effects consistent with cannabinoid activity, such as hypothermia and antinociception, which are sensitive to cannabinoid receptor antagonists .
- In Vitro Assays : NAM increases endogenous levels of 2-AG in brain tissue and enhances its potency in G-protein activation assays .
Potential Therapeutic Uses
Given its role in modulating the endocannabinoid system, NAM may have therapeutic applications in:
- Pain Management : By enhancing 2-AG levels, NAM could provide a novel approach to treating chronic pain conditions.
- Neuroprotection : Increased 2-AG levels may offer neuroprotective benefits in neurodegenerative diseases by modulating inflammation and excitotoxicity.
Case Studies and Research Findings
Several studies highlight the efficacy and potential applications of NAM:
Mechanism of Action
N-Arachidonyl Maleimide exerts its effects primarily through the inhibition of monoacylglycerol lipase. This enzyme is responsible for the hydrolysis of 2-arachidonyl glycerol into arachidonic acid and glycerol. By inhibiting this enzyme, N-Arachidonyl Maleimide increases the levels of 2-arachidonyl glycerol in the brain, thereby potentiating its pharmacological and biochemical effects . The inhibition is achieved through the covalent binding of the maleimide group to a critical cysteine residue in the enzyme’s substrate-binding site .
Comparison with Similar Compounds
Structural and Functional Analogues
MAGL Inhibitors
Key Differences :
- Potency : JZL184 is more potent (IC50 = 8 nM) than NAM (IC50 = 140 nM), but NAM’s irreversible binding provides sustained MAGL inhibition .
- Mechanism : NAM uniquely potentiates 2-AG’s in vivo effects (e.g., hypothermia, catalepsy) through MAGL inhibition, while JZL184 primarily enhances 2-AG-mediated analgesia .
Maleimide-Based Compounds
Key Differences :
- Substituent Effects : The arachidonyl chain in NAM confers lipid solubility and MAGL affinity, whereas sulfur-containing derivatives (e.g., 3,4-bis(arylthio)maleimides) exhibit antimicrobial properties via redox modulation .
- Therapeutic Scope: NAM’s role in endocannabinoid modulation contrasts with anticancer or antimicrobial maleimides, highlighting structural versatility .
Pharmacological and Biochemical Profiles
In Vivo Efficacy
- NAM: At 1 mg/kg, NAM synergizes with exogenous 2-AG to induce CB1-mediated hypothermia and antinociception in mice, effects only partially reversed by CB1 antagonist SR141716A .
- JZL184 : At 8 mg/kg, JZL184 elevates brain 2-AG levels by >8-fold, producing CB1-dependent analgesia without tolerance .
- URB602: Limited in vivo efficacy due to poor selectivity and rapid metabolism .
Enzyme Inhibition Kinetics
Biological Activity
N-Arachidonyl maleimide (NAM) is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a critical role in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). The biological activity of NAM has been extensively studied, revealing its potential therapeutic applications and mechanisms of action within the endocannabinoid system.
NAM acts primarily as an irreversible inhibitor of MAGL, with an IC50 value of approximately 140 nM, which indicates its high potency in blocking the degradation of 2-AG . By inhibiting MAGL, NAM increases the levels of 2-AG in the brain, thereby enhancing its pharmacological effects. This mechanism is particularly significant as 2-AG is known to exert various physiological effects through cannabinoid receptors CB1 and CB2.
In Vivo and In Vitro Studies
Research has demonstrated that NAM enhances the activity of 2-AG in vivo. In a tetrad assay conducted on mice, the administration of NAM alongside 2-AG resulted in significant effects such as hypothermia, antinociception, and catalepsy—effects typically associated with cannabinoid receptor activation . Notably, these effects were partially mediated by CB1 receptors, as evidenced by their attenuation in mice lacking these receptors. However, residual effects suggested the involvement of additional non-CB1/non-CB2 mechanisms .
Study 1: Pharmacological Effects of NAM
In a study assessing the pharmacological effects of NAM on 2-AG, researchers found that while 2-AG alone did not produce significant behavioral changes at lower doses, combining it with NAM resulted in dose-dependent increases in hypothermia and antinociception. This study underscores NAM's role in unmasking the effects of cannabinoids .
Study 2: Selectivity for Endocannabinoids
Another critical aspect of NAM's biological activity is its selectivity. Unlike other endocannabinoids such as anandamide (AEA), NAM specifically enhances the potency of 2-AG without similarly affecting AEA's action. This selectivity was confirmed through G-protein activation assays where NAM increased 2-AG's efficacy but had no effect on AEA .
Data Table: Key Findings on N-Arachidonyl Maleimide
Implications for Therapeutic Applications
The ability of NAM to modulate endocannabinoid levels positions it as a valuable tool for research into the endocannabinoid system's role in various physiological processes. The elevation of 2-AG levels could have potential therapeutic implications for conditions such as pain management, anxiety disorders, and neurodegenerative diseases. Furthermore, understanding the non-CB1/non-CB2 pathways activated by NAM may lead to novel therapeutic strategies that leverage these alternative mechanisms.
Q & A
Q. What experimental evidence supports NAM as a selective monoacylglycerol lipase (MAGL) inhibitor?
NAM demonstrates irreversible MAGL inhibition with an IC50 of 140 nM, validated through biochemical assays and in vivo studies. In vitro, NAM increases endogenous 2-arachidonoylglycerol (2-AG) levels in brain tissues by blocking MAGL-mediated hydrolysis . In vivo, NAM potentiates 2-AG-induced hypothermia and catalepsy in mice, effects reversed by the CB1 antagonist SR141716A, confirming MAGL-specific activity .
Q. How can researchers assess MAGL inhibition efficacy in vitro?
Key methodologies include:
- [<sup>35</sup>S]GTPγS binding assays : Measures G-protein activation in brain homogenates after MAGL inhibition by NAM. Baseline binding is subtracted to calculate net stimulation, expressed as a percentage of baseline activity .
- Liquid chromatography/mass spectrometry (LC/MS) : Quantifies 2-AG and anandamide (AEA) levels in tissues pre- and post-NAM treatment, with FAAH/MAGL inhibitors (e.g., URB597) used as controls .
Q. What are the standard in vivo models for studying NAM’s pharmacological effects?
Mouse models are commonly used to evaluate:
- Thermoregulation : Rectal temperature changes post-NAM administration.
- Antinociception : Tail-flick latency tests (maximal 10-sec cutoff to prevent tissue damage).
- Motor effects : Ring immobility and spontaneous activity measurements. Doses (1–10 mg/kg) are administered intraperitoneally in a vehicle of ethanol, Emulphor-620, and saline (1:1:18) .
Advanced Research Questions
Q. How does NAM resolve contradictions in ligand availability during nanoparticle conjugation?
Maleimide groups on PEG-PLGA nanoparticles exhibit limited surface availability (≤50%) due to PEG-PLGA miscibility, reducing ligand conjugation efficiency. Researchers can:
Q. What methodological challenges arise in quantifying maleimide groups in bioconjugates?
Traditional spectrophotometry (302 nm) is insensitive (ε = 620 M<sup>-1</sup>cm<sup>-1</sup>) and confounded by protein absorbance. Solutions include:
Q. How do reaction conditions influence thiol-maleimide conjugation efficiency?
Selectivity and kinetics depend on:
- Solvent : Chloroform favors base-initiated mechanisms, while DMF promotes nucleophilic pathways.
- Initiators : Tertiary amines (e.g., triethylamine) accelerate thiol-Michael additions, whereas phosphines enable radical-mediated reactions.
- Thiol pKa : Low-pKa thiols (e.g., thiophenol) react faster under base-free conditions .
Q. What evidence suggests NAM’s effects involve non-CB1/non-CB2 receptors?
NAM-induced 2-AG effects are partially reversed by SR141716A (CB1 antagonist) but persist in CB1<sup>-/-</sup> mice, implying GPR55 or other orphan receptor involvement. Co-administration with CB2/GPR55 antagonists (e.g., SR144528) is recommended to isolate novel pathways .
Q. How stable are thiosuccinimide linkages in NAM-based bioconjugates?
Thiosuccinimide bonds are prone to hydrolysis and retro-Michael reactions in vivo. To enhance stability:
- Use next-gen maleimides (e.g., DBCO-maleimide) for strain-promoted cycloadditions.
- Conduct stability assays : Incubate conjugates in plasma (37°C, pH 7.4) and monitor degradation via LC/MS .
Methodological Best Practices
Q. How to optimize maleimide availability in nanoparticle functionalization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
